Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
Overview
Scientific Research Applications
Metabolism and Mechanism of Action
8-Aminoquinoline compounds, including derivatives similar to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," have been extensively studied for their antimalarial properties and metabolic processes. Strother et al. (1981) explored the metabolism of 8-aminoquinoline antimalarial agents, finding that they produce metabolites toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. This study emphasizes the complex metabolic pathways and the potential toxicities of these compounds, without delving into drug use or dosages specifically (Strother et al., 1981).
Hemolytic Effects and Genetic Factors
The hemolytic effects of 8-aminoquinoline compounds, including potential derivatives of "this compound," on red blood cells have been a significant area of research. Beutler (1959) reviewed these effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, shedding light on the genetic factors influencing the safety profile of these compounds (Beutler, 1959).
Antiprotozoal Drug Development
Tekwani and Walker (2006) discussed the potential of 8-aminoquinoline analogs, including those related to "this compound," for developing antiprotozoal drugs. They highlighted efforts to create analogs with reduced toxicity and broader efficacy, aiming to improve treatment options for protozoal infections (Tekwani & Walker, 2006).
Therapeutic Index Improvement
Myint et al. (2011) reviewed strategies for improving the therapeutic index of 8-aminoquinolines by manipulating pharmacokinetic and metabolic factors. This approach could potentially dissociate the efficacy of these compounds from their toxicity, providing a more favorable therapeutic profile (Myint et al., 2011).
Properties
IUPAC Name |
methyl 2-(5-aminoquinolin-8-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUIKTPPBIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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